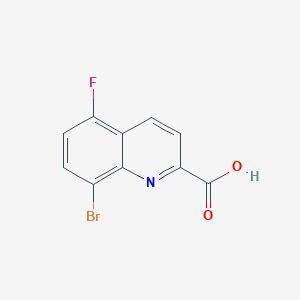

8-Bromo-5-fluoroquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C9H5BrFN . It has a molecular weight of 226.05 . This compound is a solid in its physical form .

Molecular Structure Analysis

The molecular structure of 8-Bromo-5-fluoroquinoline-2-carboxylic acid consists of a quinoline backbone with bromine and fluorine substituents at the 8th and 5th positions, respectively . The carboxylic acid group is attached at the 2nd position .Physical And Chemical Properties Analysis

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a solid . It has a molecular weight of 226.05 . The InChI key is OUZLPGJFGCOKJJ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Functionalization and Synthesis

- Functionalization of Quinolines: Research demonstrates that 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation and deprotonation processes. This approach offers a method to sequentially attach two different functional groups to quinolines, facilitating the synthesis of complex molecules (Ondi, Volle, & Schlosser, 2005).

Photolabile Protecting Groups

- Development of Photolabile Protecting Groups: 8-Bromo-7-hydroxyquinoline (BHQ) is a new photolabile protecting group for carboxylic acids. It shows greater single photon quantum efficiency compared to other compounds and is sensitive enough for multiphoton-induced photolysis for in vivo applications. BHQ's solubility and low fluorescence make it useful for caging biological messengers (Fedoryak & Dore, 2002).

Antibacterial Activity

- Antibacterial Quinolones Synthesis: The synthesis of 1-cyclopropyl-7-(5-isoindolinyl)-4-oxoquinoline-3-carboxylic acids and their derivatives, starting from 6-fluoro or 6-unsubstituted 7-bromo-1-cyclopropyl-8-methoxy quinoline-3-carboxylate, has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, including quinolone-resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Photoluminescence Properties

- Photoluminescence in Metallic Complexes: Studies on 8-hydroxyquinoline derivatives and their metallic complexes have revealed that the luminescence wavelength of 5- and 2-substituted-8-hydroxyquinoline derivatives shifts to red compared to 8-hydroxyquinoline. This indicates potential applications in photoluminescence, with long fluorescence lifetimes observed in certain zinc complexes (Xinhua, Zeng, & Xie, 2007).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

8-bromo-5-fluoroquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHMULLPITJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-fluoroquinoline-2-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)